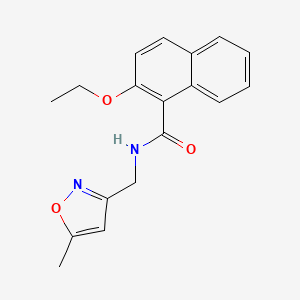
2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide is a chemical compound with a unique structure that offers potential in various scientific research applications. Its versatility makes it a promising candidate for further exploration in fields such as drug discovery, organic synthesis, and bioassays.
化学反应分析
2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide has diverse scientific research applications. Its unique structure makes it valuable in drug discovery, where it can be used to develop new therapeutic agents. In organic synthesis, it serves as a building block for creating more complex molecules. Additionally, it is utilized in bioassays to study various biological processes.
作用机制
The mechanism of action of 2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways its effects are likely mediated through its unique chemical structure, which allows it to interact with various biological molecules.
相似化合物的比较
2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide can be compared with other similar compounds, such as 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse applications make it a promising candidate for further exploration and development.
生物活性
2-Ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide (CAS Number: 1257552-57-0) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 310.3 g/mol
- Structure : The compound features a naphthalene ring system substituted with an ethoxy group and a methylisoxazole moiety, which may influence its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
- In vitro studies demonstrated that treatment with this compound resulted in significant reductions in tumor cell viability, suggesting its potential as an anticancer agent.
-
Case Studies :
- A study conducted on human breast cancer cells (MCF-7) reported that this compound decreased cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .
- Another investigation focused on its effects on colorectal cancer cells, where it was found to inhibit the Wnt/β-catenin signaling pathway, crucial for cancer progression .
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been explored for neuroprotective effects:
- Neuroprotective Mechanism :
- It has been suggested that this compound can protect neurons from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases like Alzheimer's.
- The compound appears to modulate neurotransmitter levels and enhance synaptic plasticity, which may contribute to cognitive improvement in animal models .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.3 g/mol |
| Anticancer Activity | Inhibits cell proliferation |
| Mechanism | Induces apoptosis |
| Neuroprotective Effects | Protects against oxidative stress |
属性
IUPAC Name |
2-ethoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-16-9-8-13-6-4-5-7-15(13)17(16)18(21)19-11-14-10-12(2)23-20-14/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBPKFXVAWRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














